molecular formula C24H33N3O5 B12622163 N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12622163
M. Wt: 443.5 g/mol
InChI Key: HCCFURGRJBLPMC-LGHDPPOTSA-N
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Description

N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzodioxin moiety, and a cyclopentylamino group. Its intricate molecular architecture suggests it may have significant biological and chemical properties.

Preparation Methods

The synthesis of N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include those with pyrrolidine rings or benzodioxin moieties, but the specific arrangement and additional functional groups in this compound confer distinct properties. Examples of similar compounds include (-)-carvone and (+)-menthofuran, which also exhibit unique biological activities .

Properties

Molecular Formula

C24H33N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H33N3O5/c1-3-15(2)22(24(30)25-17-6-4-5-7-17)26-23(29)16-12-21(28)27(14-16)18-8-9-19-20(13-18)32-11-10-31-19/h8-9,13,15-17,22H,3-7,10-12,14H2,1-2H3,(H,25,30)(H,26,29)/t15?,16?,22-/m0/s1

InChI Key

HCCFURGRJBLPMC-LGHDPPOTSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NC1CCCC1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CCC(C)C(C(=O)NC1CCCC1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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